Vibralactone D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vibralactone D is a terpenoid compound isolated from the basidiomycete fungus Boreostereum vibransThis compound has attracted attention due to its unique chemical structure and potential biological activities, including inhibitory effects on certain enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vibralactone D can be obtained from cultures of the basidiomycete Boreostereum vibrans. The compound is isolated as a colorless crystal with a molecular formula of C12H18O3. The preparation involves high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and infrared (IR) spectroscopy to confirm the presence of hydroxy and carbonyl groups .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction from fungal cultures. The process involves growing the fungus in a controlled environment, followed by extraction and purification of the compound using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Vibralactone D undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Vibralactone D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Biological Studies: The compound’s unique structure and biological activities make it a valuable tool for studying enzyme mechanisms and interactions.

Medicinal Chemistry: Due to its enzyme inhibitory properties, this compound is being investigated for potential therapeutic applications, including the treatment of metabolic disorders.

Mechanism of Action

The mechanism of action of Vibralactone D involves its interaction with specific enzymes. The compound inhibits the activity of 11β-hydroxysteroid dehydrogenases by binding to the enzyme’s active site, thereby preventing the conversion of cortisol to cortisone. This inhibition can have significant effects on metabolic processes and stress responses .

Comparison with Similar Compounds

Vibralactone D is part of a group of related compounds known as vibralactones. Some similar compounds include:

Vibralactone A: Known for its potent lipase inhibitory activity.

Vibralactone B: Shares structural similarities with this compound but has different biological activities.

Vibralactone C: Another related compound with unique chemical properties

This compound stands out due to its specific inhibitory effects on 11β-hydroxysteroid dehydrogenases, which distinguishes it from other vibralactones that may target different enzymes or biological pathways .

Biological Activity

Vibralactone D is a compound derived from the basidiomycete fungus Boreostereum vibrans, known for its unique structure and notable biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and potential applications in pharmacology.

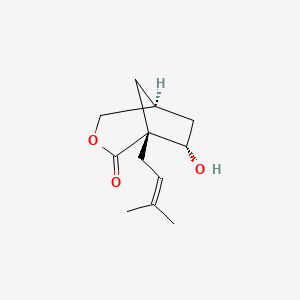

Chemical Structure and Properties

This compound features a bicyclic β-lactone structure with an oxepinone ring, which contributes to its biological activity. The compound has been characterized for its ability to inhibit various enzymes, notably pancreatic lipase and caseinolytic peptidases, which are crucial for fat metabolism and bacterial virulence, respectively.

Lipase Inhibition

This compound exhibits potent inhibition of pancreatic lipase, an enzyme essential for the digestion of dietary fats. The compound has an IC50 value of approximately 0.4 μg/mL, comparable to Orlistat, a clinically used anti-obesity drug (IC50 = 0.18 μg/mL) . This suggests that this compound could serve as a potential therapeutic agent for obesity management by reducing fat absorption.

ClpP Inhibition

Recent studies have identified this compound as a covalent inhibitor of caseinolytic peptidase ClpP, which plays a significant role in the virulence of Listeria monocytogenes. Unlike other β-lactones that typically target only the ClpP1 isoform, this compound can bind both ClpP1 and ClpP2 isoforms, indicating its potential as a broad-spectrum antibacterial agent .

The mechanism by which this compound exerts its biological effects involves binding to specific enzyme active sites. For pancreatic lipase, it competes with lipid substrates, effectively reducing enzyme activity. In the case of ClpP inhibition, it forms a covalent bond with the enzyme, leading to irreversible inhibition and subsequent disruption of bacterial protein degradation pathways .

Synthesis and Derivatives

Research has shown that simple modifications to the Vibralactone structure can enhance its inhibitory potency significantly. For instance, derivatives synthesized at the C13 position have demonstrated up to 3,000-fold increases in lipase inhibition compared to the parent compound . This highlights the importance of structural optimization in drug development.

In Vitro Studies

In vitro assays have confirmed the effectiveness of this compound against various targets:

| Target | IC50 Value (μg/mL) | Remarks |

|---|---|---|

| Pancreatic Lipase | 0.4 | Comparable to Orlistat |

| ClpP1 and ClpP2 Isoforms | Not specified | Unique dual-targeting capability |

| 11β-Hydroxysteroid Dehydrogenase (HSD) | 85.7 | Weak inhibitory activity |

Properties

IUPAC Name |

(1R,5S,7S)-7-hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-8(2)3-4-12-6-9(5-10(12)13)7-15-11(12)14/h3,9-10,13H,4-7H2,1-2H3/t9-,10+,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNCJWCQYMBYLA-JFGNBEQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC12CC(CC1O)COC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@]12C[C@@H](C[C@@H]1O)COC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.